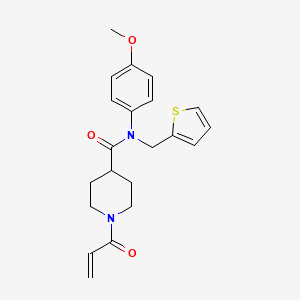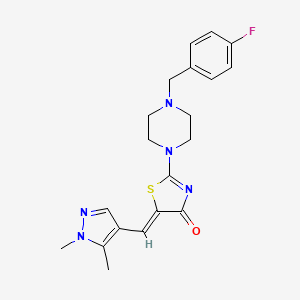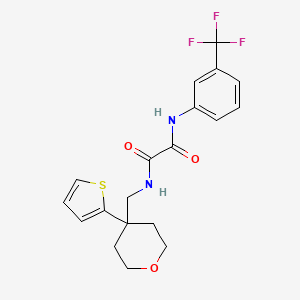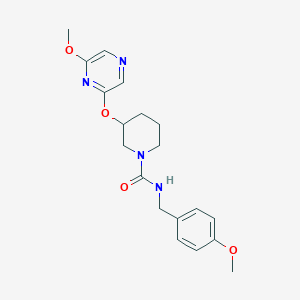![molecular formula C23H26ClN3O3 B2844553 4-(9-Chloro-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-2-methoxyphenol CAS No. 899983-76-7](/img/structure/B2844553.png)
4-(9-Chloro-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(9-Chloro-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-2-methoxyphenol is a useful research compound. Its molecular formula is C23H26ClN3O3 and its molecular weight is 427.93. The purity is usually 95%.
BenchChem offers high-quality 4-(9-Chloro-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-2-methoxyphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(9-Chloro-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-2-methoxyphenol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Spiropiperidines and σ-Receptor Ligands
Spiropiperidines, including those related to the queried compound, have been extensively studied for their affinity towards σ1 and σ2 receptors. These receptors are implicated in various neurological and psychiatric conditions, making spiropiperidines valuable for developing potential treatments for diseases like schizophrenia, depression, and neurodegenerative disorders. The research by Maier and Wünsch (2002) highlights the synthesis of spiropiperidines with high σ1-receptor affinity, indicating their potential as central nervous system agents. This study suggests the importance of the benzyl residue at the piperidine nitrogen atom and a methoxy group for high σ1-receptor affinity, a characteristic that may also be relevant for the queried compound (Maier & Wünsch, 2002).
Antimicrobial and Anti-Inflammatory Applications
Compounds with the spiropiperidine structure have shown promising antimicrobial and anti-inflammatory activities. Mandzyuk et al. (2020) synthesized spiro derivatives of 1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazines and evaluated their antimicrobial, anti-inflammatory, and antioxidant activities. Their findings suggest that certain spiro derivatives possess high antimicrobial activity against specific strains, an anti-inflammatory effect superior to reference drugs, and significant antioxidant activity. This indicates potential applications in developing new antimicrobial and anti-inflammatory agents (Mandzyuk et al., 2020).
Synthesis and Chemical Transformations
The research into spiropiperidines also covers their synthesis and the exploration of their chemical transformations. These studies provide valuable insights into the methodologies for synthesizing complex spiropiperidine derivatives, which are crucial for further exploration of their biological activities and potential applications in drug development. For instance, the synthesis and evaluation of spiropiperidine lactam as acetyl-CoA carboxylase inhibitors by Huard et al. (2012) demonstrate the compound's role in targeting metabolic disorders, showcasing the versatility of spiropiperidines in medicinal chemistry (Huard et al., 2012).
properties
IUPAC Name |
4-(9-chloro-1'-ethylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-2-yl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN3O3/c1-3-26-10-8-23(9-11-26)27-19(17-13-16(24)5-7-21(17)30-23)14-18(25-27)15-4-6-20(28)22(12-15)29-2/h4-7,12-13,19,28H,3,8-11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBUCHFCRLAKOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N3C(CC(=N3)C4=CC(=C(C=C4)O)OC)C5=C(O2)C=CC(=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(9-Chloro-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-2-methoxyphenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Benzyl-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![4-[4-(3-Chlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2844476.png)


![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2844480.png)



![N-{4-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]phenyl}acetamide](/img/structure/B2844487.png)
![4-(ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2844488.png)

